molecular formula C20H20N4O3S B2540070 2-Methyl-1-oxo-1-((4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)amino)propan-2-yl acetate CAS No. 1797334-49-6

2-Methyl-1-oxo-1-((4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)amino)propan-2-yl acetate

Cat. No. B2540070
CAS RN: 1797334-49-6
M. Wt: 396.47
InChI Key: VZHMDNSIYROOQN-UHFFFAOYSA-N
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Description

The compound 2-Methyl-1-oxo-1-((4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)amino)propan-2-yl acetate is a complex organic molecule that may be related to various heterocyclic compounds with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as pyridine, thiazole, and acetate are common in medicinal chemistry and are often explored for their pharmacological properties.

Synthesis Analysis

The synthesis of complex molecules like 2-Methyl-1-oxo-1-((4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)amino)propan-2-yl acetate typically involves multi-step reactions, starting from simpler precursors. For instance, the synthesis of related compounds such as 2-Amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile involves reactions with benzylidenemalononitrile and subsequent modifications using reagents like triethyl orthoformate and hydrazine hydrate . Similarly, the synthesis of iminothiazolidin-4-one acetate derivatives is achieved through cyclocondensation reactions . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of such a compound would likely feature a central pyridine ring substituted with an amino thiazole and an acetate group. The presence of these functional groups suggests potential for hydrogen bonding and other non-covalent interactions, which could be crucial for its biological activity. X-ray crystallography has been used to confirm the structure of related molecules, providing insights into their three-dimensional conformation .

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by its functional groups. For example, the acetate moiety could undergo hydrolysis, while the amino group might participate in nucleophilic substitution reactions. The thiazole ring could engage in electrophilic substitution reactions, as seen in the synthesis of related compounds . Understanding these reactions is essential for modifying the compound to enhance its biological activity or reduce toxicity.

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be determined by its molecular structure. The presence of heteroatoms and conjugated systems could affect its solubility, melting point, and stability. Spectroscopic techniques, such as NMR and IR, are typically used to characterize these properties in related compounds . Additionally, computational methods like docking and molecular dynamics simulations can provide insights into the compound's interactions with biological targets .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has demonstrated the utility of related compounds in the synthesis of heterocyclic systems, which are pivotal in the development of pharmaceuticals and materials. For instance, derivatives of methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate have been used to prepare N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, among other heterocycles, showcasing the versatility of such compounds in creating structurally diverse and potentially biologically active molecules (Selič, Grdadolnik, & Stanovnik, 1997).

Antimicrobial Activities

Compounds with structural features similar to the one have been studied for their antimicrobial properties. For example, thiazole derivatives have been synthesized and tested for antimicrobial activity against various bacterial and fungal strains, highlighting the potential of such compounds in addressing infectious diseases (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Anticancer Research

Research into pyridine-thiazole hybrids has revealed significant anticancer activity, particularly against various cancer cell lines. This suggests that derivatives of the compound could be valuable in the development of new anticancer agents, potentially offering selectivity towards cancer cells over normal cells (Ivasechko et al., 2022).

properties

IUPAC Name

[2-methyl-1-oxo-1-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]anilino]propan-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-13(25)27-20(2,3)18(26)22-15-8-6-14(7-9-15)17-12-28-19(24-17)23-16-5-4-10-21-11-16/h4-12H,1-3H3,(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHMDNSIYROOQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-oxo-1-((4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)amino)propan-2-yl acetate

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